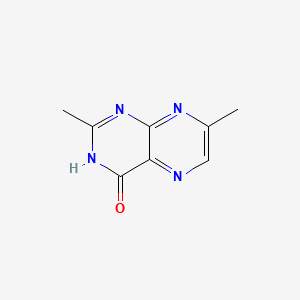![molecular formula C11H20ClN B13948370 2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)
2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane is a spirocyclic compound that features a unique structural motif. This compound is part of a broader class of azaspiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The spirocyclic structure imparts rigidity and three-dimensionality, making it an interesting scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving minimal chromatographic purifications to make it economically viable. The use of continuous flow chemistry and automated synthesis platforms can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, nucleophiles such as amines and alcohols, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders and infections.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The spirocyclic structure allows for a high degree of specificity in binding, making it a valuable tool in drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another spirocyclic compound with similar structural features but different biological activities.
2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane: A related compound used in the synthesis of advanced materials and drug development.
Uniqueness
What sets 2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane apart is its chloromethyl group, which provides a versatile handle for further chemical modifications. This feature, combined with its spirocyclic structure, makes it a unique and valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H20ClN |
|---|---|
Peso molecular |
201.73 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-propan-2-yl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H20ClN/c1-9(2)13-4-3-11(8-13)5-10(6-11)7-12/h9-10H,3-8H2,1-2H3 |
Clave InChI |
LBSNHCHYRIQYTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC2(C1)CC(C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
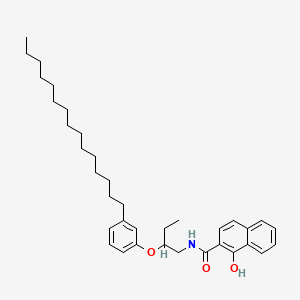
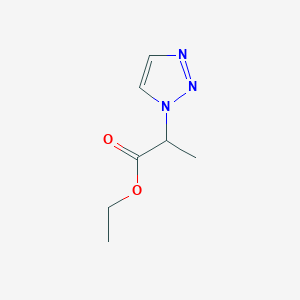
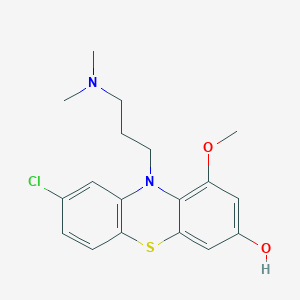
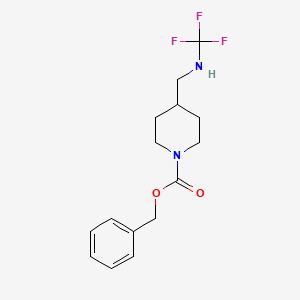
![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)

![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
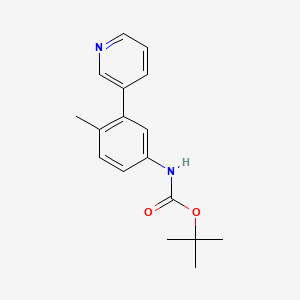

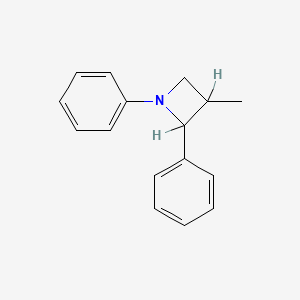
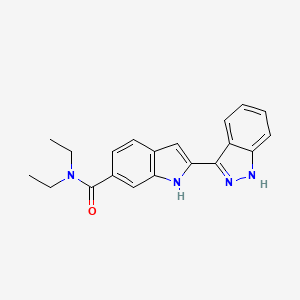
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)
